

Butyl phthalyl butyl glycolate vs. DEHP: a comparative performance analysis.

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Compound of Interest

Compound Name: *Butyl phthalyl butyl glycolate*

Cat. No.: *B167150*

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Butyl Phthalyl Butyl Glycolate vs. DEHP: A Comparative Performance Analysis

A detailed examination of two plasticizers, **Butyl Phthalyl Butyl Glycolate** (BPBG) and Di(2-ethylhexyl) phthalate (DEHP), reveals significant disparities in performance data and toxicological understanding. While DEHP has been a widely used and extensively studied plasticizer, concerns over its health effects have prompted a search for alternatives. BPBG is one such alternative, but a comprehensive comparison highlights a critical need for more research to fully assess its viability as a replacement.

DEHP, a high-production-volume chemical, has been the industry standard for rendering polyvinyl chloride (PVC) flexible for decades. Its efficacy as a plasticizer is well-documented, but so are its adverse health effects. DEHP is a known endocrine disruptor, with numerous studies linking it to reproductive and developmental toxicities.^{[1][2][3]} In contrast, **Butyl phthalyl butyl glycolate** is a less-studied plasticizer, with available data primarily focusing on its basic chemical properties and limited toxicological assessments.

This guide provides a comparative analysis of BPBG and DEHP, summarizing the available quantitative data, outlining key experimental protocols for plasticizer evaluation, and visualizing the known signaling pathways and experimental workflows. The significant data gap for BPBG in comparison to the extensive body of research on DEHP will be a recurring theme.

Data Presentation: A Side-by-Side Look

The following tables summarize the available physical, chemical, and toxicological data for BPBG and DEHP. It is important to note the scarcity of publicly available performance data for BPBG, such as plasticizer efficiency and migration rates, which are crucial for a direct comparison with DEHP.

Table 1: Physical and Chemical Properties

| Property | Butyl Phthalyl Butyl Glycolate (BPBG) | Di(2-ethylhexyl) phthalate (DEHP) |
|-------------------|--|-----------------------------------|
| CAS Number | 85-70-1[1][4] | 117-81-7 |
| Molecular Formula | C18H24O6[1][4] | C24H38O4 |
| Molecular Weight | 336.38 g/mol [5] | 390.56 g/mol |
| Appearance | Colorless to light yellow, odorless clear liquid[5][6] | Colorless, viscous liquid |
| Boiling Point | 345 °C[1] | 385 °C |
| Flash Point | 199 °C (Open cup)[1] | 215 °C |
| Water Solubility | Insoluble (8.8 mg/L at 25°C)[1] | Insoluble |

Table 2: Toxicological Profile

| Parameter | Butyl Phthalyl Butyl Glycolate (BPBG) | Di(2-ethylhexyl) phthalate (DEHP) |
|------------------------------|--|---|
| General Toxicity | Mildly toxic via intraperitoneal route; Mild eye irritant.[1][4] | Testicular toxicity, liver toxicity, kidney effects.[1][2] |
| Carcinogenicity | No significant increase in tumor incidence in a 2-year rat study.[4] | Probable human carcinogen (based on liver cancer in rodents). |
| Endocrine Disruption | Potential endocrine disrupting compound.[1] | Known endocrine disruptor; anti-androgenic effects.[1][2][3] |
| Reproductive Effects | Experimental teratogenic and reproductive effects reported.[4] | Adverse effects on male reproductive development.[1][2] |
| Chronic Reference Dose (RfD) | 1 mg/kg-day (EPA IRIS).[1] | 0.02 mg/kg-day (EPA IRIS) |

Experimental Protocols

To ensure a thorough and standardized comparison of plasticizer performance, a series of key experiments are typically conducted. While specific experimental data for BPBG is limited, the following outlines the detailed methodologies that would be employed, with examples drawn from studies on DEHP.

Plasticizer Efficiency

The efficiency of a plasticizer is its ability to impart flexibility to a polymer. This is a critical performance metric for its intended application.

Methodology:

- **Sample Preparation:** PVC resins are blended with varying concentrations of the plasticizer (e.g., BPBG or DEHP) using a two-roll mill or a torque rheometer to ensure uniform dispersion. The compounded material is then compression molded into sheets of a specified thickness.

- **Mechanical Testing:** Standardized test specimens are cut from the molded sheets. The following tests are performed according to ASTM standards:
 - **Tensile Strength and Elongation (ASTM D638):** This test measures the force required to break the material and how much it stretches before breaking. A higher elongation at break indicates greater flexibility.
 - **Hardness (ASTM D2240):** The Shore durometer hardness (typically Shore A for flexible PVC) is measured. A lower hardness value signifies better plasticizing efficiency.
 - **Low-Temperature Flexibility (ASTM D1043):** This test determines the temperature at which the material becomes brittle. A lower brittle point is desirable for applications in cold environments.

Migration and Leaching Analysis

The tendency of a plasticizer to migrate out of the polymer matrix is a major concern, particularly for applications in medical devices and food contact materials, as it can lead to human exposure.

Methodology:

- **Extraction Studies:** Samples of the plasticized PVC are immersed in various food simulants (e.g., water, acetic acid, ethanol, and oil) or biological fluids (e.g., saline, blood plasma) as specified by regulatory bodies (e.g., FDA, EU).
- **Incubation:** The samples are incubated at different temperatures and for various durations to simulate real-world use conditions.
- **Analytical Quantification:** The concentration of the leached plasticizer in the simulant is quantified using analytical techniques such as:
 - **Gas Chromatography-Mass Spectrometry (GC-MS):** A highly sensitive and specific method for identifying and quantifying organic compounds.
 - **High-Performance Liquid Chromatography (HPLC):** Suitable for separating and quantifying non-volatile or thermally labile compounds.

- **Data Analysis:** The migration rate is calculated and expressed as the amount of plasticizer leached per unit surface area of the material over time (e.g., $\mu\text{g}/\text{cm}^2/\text{day}$).

Toxicological Assessment

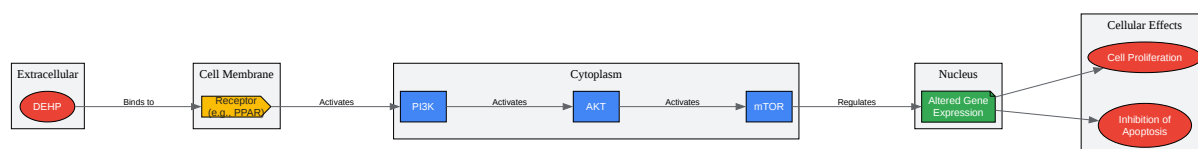
A comprehensive toxicological evaluation is essential to determine the safety of a plasticizer.

Methodology:

- **In Vitro Assays:**
 - **Cytotoxicity:** The effect of the plasticizer on cell viability is assessed using assays such as the MTT assay on relevant cell lines (e.g., hepatocytes, endothelial cells).
 - **Genotoxicity:** The potential for the plasticizer to damage DNA is evaluated using tests like the Ames test (for mutagenicity) and the micronucleus assay (for chromosomal damage).
 - **Endocrine Activity:** Receptor binding assays or reporter gene assays are used to determine if the plasticizer can interact with hormone receptors (e.g., estrogen receptor, androgen receptor).
- **In Vivo Studies (Animal Models):**
 - **Acute Toxicity:** The short-term toxic effects are determined by administering a single high dose of the plasticizer to animals (e.g., rats, mice) and observing for adverse effects and mortality (LD50).
 - **Subchronic and Chronic Toxicity:** Animals are exposed to lower doses of the plasticizer over a longer period (e.g., 90 days to 2 years) to evaluate long-term health effects, including effects on organ weight, histopathology, and carcinogenicity.
 - **Reproductive and Developmental Toxicity:** The effects of the plasticizer on fertility, pregnancy outcomes, and offspring development are assessed in multi-generational studies.

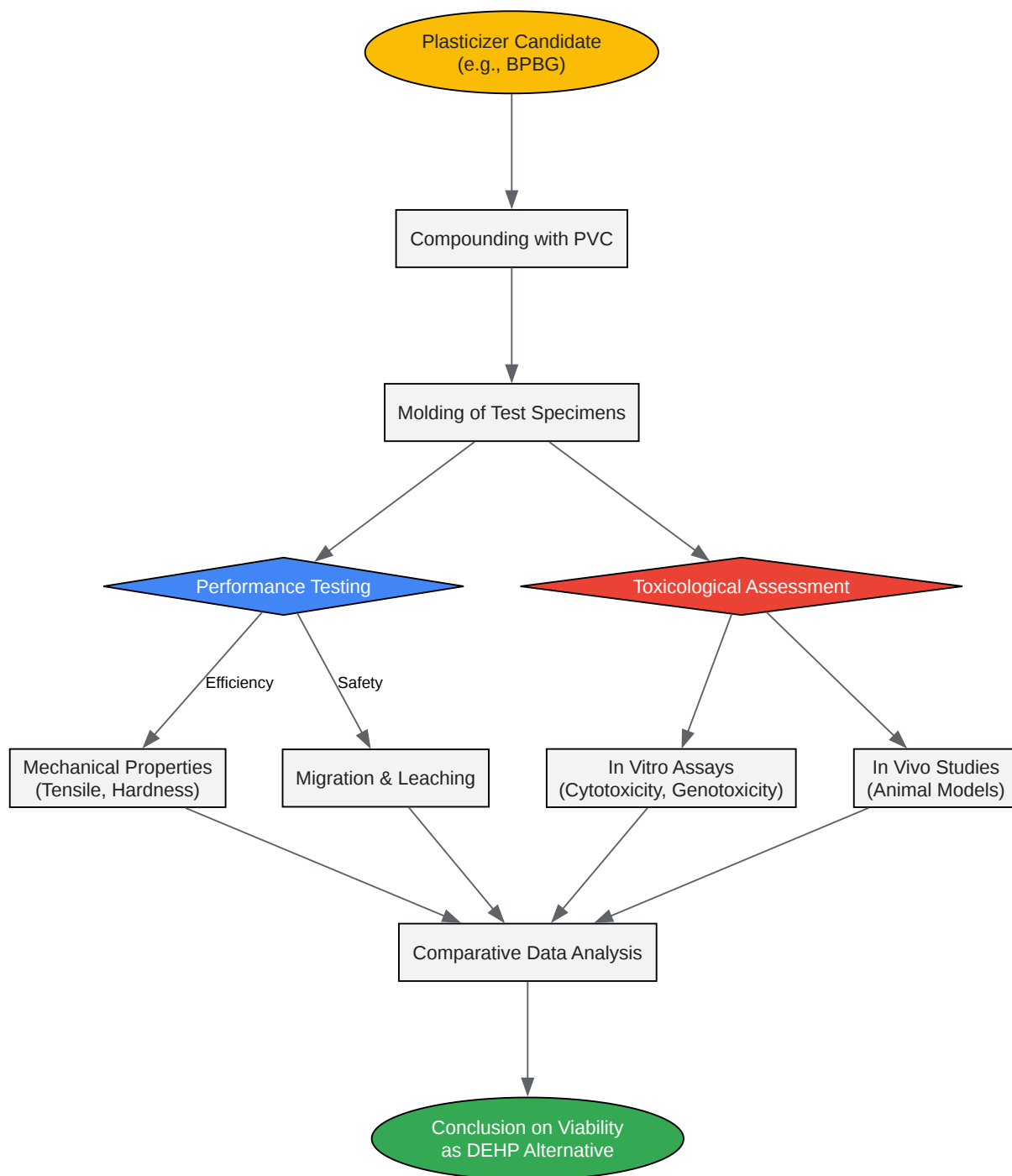
Mandatory Visualizations

The following diagrams, created using the DOT language, visualize a key signaling pathway affected by DEHP and a generalized workflow for evaluating plasticizer performance, which would be applicable to BPBG.



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Caption: Signaling pathway potentially affected by DEHP.



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Caption: Generalized workflow for plasticizer evaluation.

Conclusion

The comparative analysis of **Butyl phthalyl butyl glycolate** and DEHP underscores a significant imbalance in the available scientific literature. DEHP is a well-characterized plasticizer with established performance benefits but also with a concerning toxicological profile that has led to regulatory restrictions and a search for safer alternatives.

Butyl phthalyl butyl glycolate is presented as one such alternative, and the limited available data suggests it may have a more favorable toxicological profile in some respects, such as a lack of carcinogenicity in a long-term animal study.^[4] However, the designation of BPBG as a "potential endocrine disrupting compound" and reports of experimental teratogenic and reproductive effects warrant further investigation.^{[1][4]}

Crucially, there is a profound lack of publicly accessible data on the performance of BPBG as a plasticizer, including its efficiency, migration characteristics, and long-term stability in polymer formulations. Without this information, a direct and meaningful comparison to DEHP's performance is not possible.

For researchers, scientists, and drug development professionals considering alternatives to DEHP, this analysis serves as a call for caution and a roadmap for future research. While BPBG may hold promise, a comprehensive evaluation following the experimental protocols outlined above is imperative to fill the existing data gaps. Only through rigorous and comparative testing can the true performance and safety of BPBG be determined, and its suitability as a replacement for DEHP be confidently established.

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